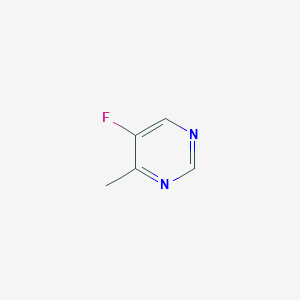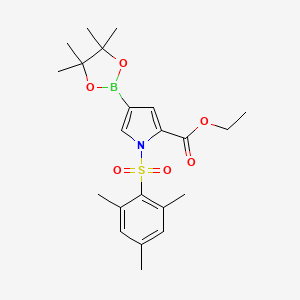
Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((r)-3-chloro-2-hydroxypropyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (®-3-chloro-2-hydroxypropyl)phosphonate is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structural features, which include isopropyl and methylcyclohexyl groups, as well as a chloro-hydroxypropyl phosphonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (®-3-chloro-2-hydroxypropyl)phosphonate typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. One common synthetic route involves the reaction of (1r,2s,5r)-2-isopropyl-5-methylcyclohexanol with phosphorus oxychloride, followed by the addition of ®-3-chloro-2-hydroxypropyl alcohol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-quality Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (®-3-chloro-2-hydroxypropyl)phosphonate suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (®-3-chloro-2-hydroxypropyl)phosphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (®-3-chloro-2-hydroxypropyl)phosphonate has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (®-3-chloro-2-hydroxypropyl)phosphonate involves its interaction with specific molecular targets and pathways. The compound’s phosphonate group can form strong bonds with metal ions and enzymes, potentially inhibiting their activity. Additionally, the chloro-hydroxypropyl moiety may interact with cellular membranes and proteins, affecting their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other phosphonate derivatives with different substituents, such as:
- Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (®-3-hydroxypropyl)phosphonate
- Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (®-3-chloro-2-hydroxyethyl)phosphonate
Uniqueness
The uniqueness of Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (®-3-chloro-2-hydroxypropyl)phosphonate lies in its specific combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of both isopropyl and methylcyclohexyl groups, along with the chloro-hydroxypropyl phosphonate moiety, makes it a versatile compound for various scientific and industrial purposes.
Propiedades
Número CAS |
945652-59-5 |
|---|---|
Fórmula molecular |
C23H44ClO4P |
Peso molecular |
451.0 g/mol |
Nombre IUPAC |
(2R)-1-bis[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy]phosphoryl-3-chloropropan-2-ol |
InChI |
InChI=1S/C23H44ClO4P/c1-15(2)20-9-7-17(5)11-22(20)27-29(26,14-19(25)13-24)28-23-12-18(6)8-10-21(23)16(3)4/h15-23,25H,7-14H2,1-6H3/t17-,18-,19+,20+,21+,22-,23-/m1/s1 |
Clave InChI |
CZSXDAJJJBIUEH-QJMSMHCNSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C[C@H](CCl)O)O[C@@H]2C[C@@H](CC[C@H]2C(C)C)C)C(C)C |
SMILES canónico |
CC1CCC(C(C1)OP(=O)(CC(CCl)O)OC2CC(CCC2C(C)C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




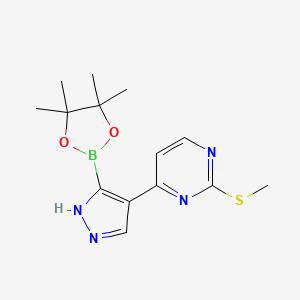
![4H,5H,6H-cyclopenta[c]thiophen-5-one](/img/structure/B13654816.png)
![2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine](/img/structure/B13654821.png)
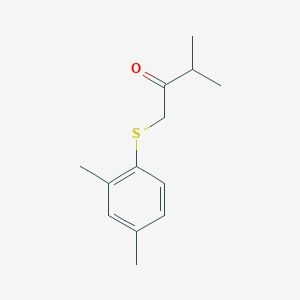
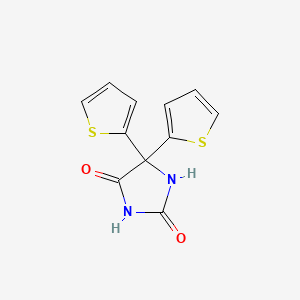
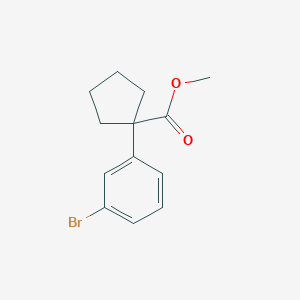
![5-Pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13654833.png)
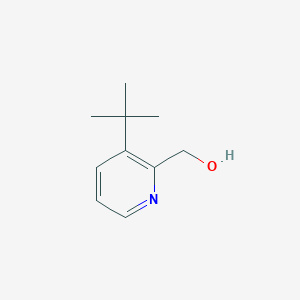
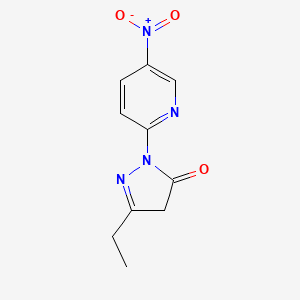
![2-(3-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13654853.png)
